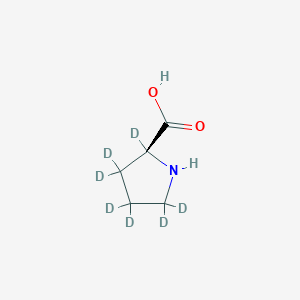

L-Proline-d7

Description

Significance of Stable Isotope Tracers in Mechanistic and Quantitative Studies

Stable isotope tracers are non-radioactive isotopes used to trace the metabolic fate of compounds in biological systems. mdpi.comprosciento.com Their use is fundamental in mechanistic and quantitative studies, allowing researchers to gain deep insights into biochemical fluxes and metabolic pathways. nih.govsilantes.com Unlike traditional methods that measure static metabolite concentrations, stable isotope tracing provides dynamic information about the rates of metabolic reactions. nih.govfrontiersin.org

In mechanistic studies, these tracers help elucidate complex reaction pathways by tracking the transformation of a labeled precursor into its downstream products. fiveable.memdpi.com This is crucial for understanding how metabolic networks are rewired in various physiological and pathological states, such as cancer. mdpi.com For instance, by administering a labeled nutrient, scientists can follow its path through cellular metabolism, identifying which pathways are active and how they are regulated. frontiersin.org

For quantitative purposes, stable isotope-labeled compounds serve as ideal internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scbt.com This is because their chemical and physical properties are nearly identical to their unlabeled counterparts, but their mass difference allows for precise differentiation and quantification. scbt.com This methodology, known as isotope dilution mass spectrometry, is a gold standard for the accurate measurement of metabolite concentrations in complex biological samples. The use of stable isotopes is considered safe for human studies, including in infants and pregnant women. cambridge.org

Overview of Deuterated Amino Acids as Research Probes

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a special class of stable isotope-labeled compounds with significant utility in research. acs.orgnih.gov The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of chemical reactions involving the cleavage of this bond, a property that is exploited in various research applications. pnas.org

These deuterated probes are widely used for:

Mechanistic Elucidation: They help in studying the mechanisms of enzymes and biosynthetic pathways. nih.gov

NMR Spectroscopy: In protein NMR, selective deuteration can simplify complex spectra, enabling the study of the structure and dynamics of large proteins and protein complexes. acs.org

Metabolic Studies: They are used to trace the metabolic fate of amino acids in vivo and in vitro, providing insights into protein turnover and amino acid metabolism. isotope.com

Drug Development: Deuteration can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties.

L-Proline-d7 is a deuterated version of the amino acid L-proline, with seven deuterium atoms replacing hydrogen atoms on the pyrrolidine (B122466) ring. chemicalbook.comchemicalbook.com It serves as a valuable tool in metabolomics and proteomics research. isotope.com

Historical Context of this compound in Academic Inquiry

Interest in the synthesis and use of deuterated compounds for biological research emerged shortly after the discovery of deuterium itself. pnas.org Early research focused on preparing deuterated versions of simple molecules to explore their biological effects and to use them as tracers. pnas.org The synthesis of deuterated amino acids was a natural progression of this work, aimed at providing tools to study protein structure, function, and metabolism. pnas.org

While the specific historical timeline for the first synthesis and use of this compound is not extensively documented in readily available literature, its development is part of the broader effort to create a toolkit of isotopically labeled amino acids for the scientific community. pnas.org The goal has consistently been to produce these compounds in high isotopic purity and sufficient quantities to be broadly useful. pnas.org The applications for deuterated amino acids like this compound have expanded with advancements in analytical technologies, particularly mass spectrometry and NMR spectroscopy. pnas.org Today, this compound is commercially available and is used as an internal standard for quantitative analysis and as a tracer in metabolic flux studies. isotope.comsigmaaldrich.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₂D₇NO₂ | isotope.comchemscene.com |

| Molecular Weight | 122.17 g/mol | isotope.comchemscene.com |

| CAS Number | 39063-89-3 | isotope.comchemicalbook.comchemscene.com |

| Synonym | 2,3,3,4,4,5,5-d7-L-Proline | chemicalbook.comchemicalbook.com |

| Purity | ≥97% | isotope.com |

| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.comisotope.com |

Table 2: Key Research Applications of Deuterated Amino Acids

| Application Area | Description | Source(s) |

| Mechanistic Enzymology | Used as probes to investigate the mechanisms of enzyme-catalyzed reactions. | acs.orgnih.gov |

| NMR Spectroscopy | Simplifies spectra of large proteins and complexes to aid in structural and dynamic analysis. | acs.org |

| Metabolomics | Serve as internal standards for accurate quantification of amino acids in complex biological mixtures. | sigmaaldrich.com |

| Drug Metabolism & Pharmacokinetics (DMPK) | Deuteration can slow metabolic processes, leading to improved pharmacokinetic profiles of drug candidates. | |

| Biosynthetic Pathway Studies | Used to trace the incorporation of amino acids into larger biomolecules, elucidating biosynthetic routes. | pnas.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

(2S)-2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1D2,2D2,3D2,4D |

InChI Key |

ONIBWKKTOPOVIA-BFEYZEMLSA-N |

Isomeric SMILES |

[2H][C@]1(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)O |

Origin of Product |

United States |

L Proline D7 in Advanced Nuclear Magnetic Resonance Nmr Spectroscopy

Facilitation of Biomolecular Structure Elucidation

The replacement of protons with deuterium (B1214612) atoms (²H) in L-proline is a key strategy for simplifying complex NMR spectra and extending the reach of NMR to larger and more challenging biological systems. This isotopic substitution has profound benefits for studying the conformational landscapes of proteins and peptides.

Applications in Protein Conformational Dynamics and Folding Studies

Proline residues are unique among the 20 proteinogenic amino acids due to their cyclic side chain, which restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond. This isomerization is often a rate-limiting step in protein folding, making the study of proline-containing regions essential for understanding folding pathways and conformational dynamics.

The incorporation of L-Proline-d7 into proteins significantly aids these studies. By replacing the seven non-exchangeable protons of proline with deuterium, the dense network of ¹H-¹H scalar and dipolar couplings is reduced. This simplification of the spin system minimizes spectral overlap and sharpens the signals of remaining protons, allowing for more precise analysis of the conformational states and dynamics surrounding the proline residue. Real-time NMR spectroscopy can be used to follow the refolding of proteins, where proline isomerization often creates multiple folding pathways and populates stable intermediates. The use of deuterated amino acids like this compound is instrumental in making such complex systems amenable to detailed NMR analysis.

Investigation of Peptide Secondary and Tertiary Structures

By selectively incorporating this compound, researchers can effectively "edit" the NMR spectrum. The absence of protons on the proline ring eliminates strong dipolar interactions that would otherwise broaden the signals of neighboring residues. This allows for more accurate measurement of Nuclear Overhauser Effects (NOEs) involving protons on adjacent amino acids, which are critical for distance-based structure calculations. The result is a more refined and accurate determination of the peptide's secondary and tertiary structure in its solution state.

Role in Membrane Protein Structural Investigation Utilizing Nanodiscs

Membrane proteins represent a significant challenge for structural biology due to their hydrophobic nature and requirement for a lipid environment. Phospholipid nanodiscs provide a native-like bilayer mimetic that stabilizes membrane proteins in a soluble, monodisperse state suitable for solution NMR. nih.govau.dk However, the resulting protein-lipid-scaffold protein complex is very large, often exceeding 100 kDa, which leads to broad and poorly resolved NMR spectra. au.dk

High levels of deuteration are essential to counteract these effects. ckisotopes.com Incorporating this compound, along with other deuterated amino acids, into the membrane protein of interest dramatically reduces proton-driven relaxation pathways. eurisotop.com This approach, often combined with deuteration of the lipids within the nanodisc, leads to significantly sharper NMR signals and improved spectral quality. This strategy has been crucial for enabling high-resolution structural and dynamic studies of helical membrane proteins and G-protein-coupled receptors (GPCRs) within a near-native lipid bilayer environment. ckisotopes.com

Enhancement of NMR Signal Resolution and Sensitivity via Deuteration

The primary advantage of using this compound in NMR is the significant improvement in spectral quality for large biomolecules, which stems directly from the magnetic properties of deuterium compared to hydrogen.

Reduction of Dipolar Broadening in Large Biomolecules

For macromolecules larger than ~25 kDa, the dominant mechanism for NMR line broadening is transverse relaxation (T₂) driven by dipole-dipole interactions between protons. eurisotop.com As a molecule tumbles more slowly in solution, these interactions become more effective at causing rapid signal decay, resulting in broad spectral lines and low sensitivity.

The gyromagnetic ratio of deuterium is approximately 6.5 times smaller than that of a proton. Since the strength of the dipolar interaction scales with the square of the gyromagnetic ratios, replacing a proton with a deuteron reduces the contribution of that position to dipolar relaxation by a factor of over 40. By incorporating this compound, the dense network of strong ¹H-¹H dipolar couplings within and around the proline residue is replaced by much weaker ¹H-²H and ²H-²H interactions. This leads to a dramatic reduction in transverse relaxation rates, resulting in narrower line widths and a significant increase in both resolution and sensitivity. eurisotop.com

| Parameter | Effect of Deuteration (¹H → ²H) | Consequence for NMR Spectra |

| Gyromagnetic Ratio (γ) | Decreases by a factor of ~6.5 | - |

| Dipolar Coupling Strength | Decreases by a factor of ~42 | Reduced transverse relaxation |

| Transverse Relaxation Rate (R₂) | Decreases | Narrower line widths |

| Signal-to-Noise Ratio | Increases | Improved sensitivity |

| Spectral Resolution | Increases | Less peak overlap, more information |

Utility in Transverse Relaxation Optimized Spectroscopy (TROSY) for Macromolecules

Transverse Relaxation Optimized Spectroscopy (TROSY) is a landmark NMR technique that permits the study of very large macromolecules (up to ~1 MDa) by mitigating transverse relaxation. eurisotop.com The experiment works by exploiting constructive interference between two major relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). This interference cancels a significant portion of the transverse relaxation, leading to exceptionally sharp NMR signals for one component of a coupled multiplet.

The success of the TROSY experiment is critically dependent on minimizing other relaxation pathways, particularly the strong ¹H-¹H dipolar interactions between backbone amide protons and nearby protons on amino acid side chains. Deuteration is a key requirement for the optimal performance of TROSY experiments. eurisotop.com By incorporating this compound and other deuterated amino acids, these competing relaxation pathways are effectively eliminated. This ensures that the delicate balance of DD/CSA relaxation interference is preserved, maximizing the TROSY effect and enabling the acquisition of high-quality spectra on very large and complex proteins and their assemblies. eurisotop.com

Interrogation of Molecular Interactions and Binding Dynamics

NMR spectroscopy is a premier technique for studying the dynamics and interactions of molecular systems at an atomic level. mdpi.com It provides detailed information on conformational changes, binding events, and molecular flexibility directly in solution. mdpi.com The use of isotopically labeled molecules like this compound is a key strategy to untangle complex spectral data, particularly in the study of protein-ligand interactions or the dynamics of supramolecular assemblies.

By deuterating the L-proline molecule, researchers can effectively render it "invisible" in ¹H NMR experiments. This spectral simplification is crucial in techniques like Saturation Transfer Difference (STD) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), which are used to map binding interfaces and determine the conformation of molecules in a complex. When this compound interacts with a binding partner (e.g., a protein or another small molecule), the signals of the binding partner can be observed without interference from the overlapping signals of proline's protons. This allows for a more accurate and detailed characterization of the binding epitope and the dynamics at the interface.

Furthermore, deuterium labeling can be used in hydrogen-deuterium exchange (HDX) NMR studies. nih.gov By monitoring the exchange rates of amide protons at the protein-ligand interface, researchers can identify which parts of a protein are shielded from the solvent upon binding. nih.gov Using this compound as the ligand ensures that only the protein's signals are monitored, providing clear evidence of the contact surfaces.

Table 1: NMR Techniques for Studying Molecular Interactions Facilitated by this compound

| NMR Technique | Information Gained | Advantage of Using this compound |

|---|---|---|

| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand are in close contact with a receptor. | Reduces spectral overlap, allowing for clearer detection of saturation transfer to the non-deuterated binding partner. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Provides information on through-space proximity of atoms (<5 Å), helping to determine the 3D structure of a complex. | Simplifies the NOESY spectrum, making it easier to identify intermolecular NOEs between the binding partner and the remaining protons on L-proline (if any) or to observe the partner's conformation. |

| Hydrogen-Deuterium Exchange (HDX) NMR | Maps the interaction surface by identifying protein amide protons that are protected from solvent exchange upon ligand binding. | Eliminates ambiguity from ligand proton signals, ensuring that observed changes in exchange rates are due to the protein's interaction with the ligand. nih.gov |

Mechanistic Investigations in Organic and Enzymatic Catalysis via NMR Spectroscopy

L-proline is a renowned organocatalyst, particularly effective in carbon-carbon bond-forming reactions like aldol and Michael additions. These reactions proceed through a series of transient intermediates, including enamines, iminium ions, and oxazolidinones. researchgate.netnih.gov Direct observation of these species is critical for understanding the reaction mechanism, but it is often hampered by their low concentration and short lifetimes, as well as severe signal overlap in ¹H NMR spectra. researchgate.net this compound is an ideal tool to overcome these challenges.

Real-time NMR monitoring allows for the direct observation of reactants, intermediates, and products as a reaction progresses. selectscience.net The primary challenge in studying L-proline catalysis is the detection of key transient intermediates, which are often present at concentrations below the limit of detection for conventional NMR experiments. researchgate.net

The use of this compound as the catalyst dramatically simplifies the ¹H NMR spectrum of the reaction mixture. By eliminating the signals from the catalyst itself, the subtle signals of reaction intermediates formed from the substrates can be more easily detected and quantified. This approach enables researchers to:

Identify and structurally characterize previously elusive intermediates.

Measure the kinetics of the formation and consumption of these species.

Validate proposed mechanistic pathways by providing direct spectroscopic evidence.

For instance, in the L-proline-catalyzed aldol reaction, the formation of an enamine from the catalyst and a ketone donor is a crucial step. nih.govresearchgate.net Using this compound would allow for the clear observation of the protons on the enamine intermediate that originate from the ketone, without interference from the catalyst backbone.

A central goal of mechanistic studies is to understand the origin of stereoselectivity. In L-proline catalysis, the stereochemical outcome is determined by the transition state geometries of the key bond-forming steps. researchgate.net While transition states themselves are not directly observable by NMR, the technique can provide crucial insights by characterizing the structure and relative populations of diastereomeric intermediates that precede or follow the stereodetermining step.

The L-proline-catalyzed aldol reaction between a ketone and an aldehyde, for example, proceeds through diastereomeric oxazolidinone intermediates. researchgate.netnih.gov These intermediates can often be observed in the NMR spectrum.

Table 2: Key Intermediates in L-Proline Catalysis Observable by NMR

| Intermediate | Role in Catalytic Cycle | NMR Observability | How this compound Aids Detection |

|---|---|---|---|

| Oxazolidinone | Catalyst resting state; formed from proline and the aldehyde. | Often readily detectable. researchgate.netnih.gov | Simplifies the spectrum, aiding in the precise quantification of diastereomers. |

| Enamine | Key nucleophilic species; formed from proline and the ketone. | Detectable, but often in equilibrium with other species. nih.gov | Allows clearer observation of substrate-derived protons in the enamine structure. |

| Iminium Ion | Electrophilically activated species; product of the C-C bond formation. | Often a low-concentration, transient species; difficult to detect directly. researchgate.net | Reduces background signals, potentially enabling detection with advanced methods like Chemical Exchange Saturation Transfer (CEST) NMR. |

By employing this compound, the signals corresponding to the protons of these diastereomeric intermediates become much clearer. This facilitates the accurate measurement of their relative concentrations (diastereomeric ratio) and can reveal kinetic isotope effects when compared to the non-deuterated catalyst. northwestern.edu This information is vital for building accurate models of the catalytic cycle and explaining why one stereoisomer is formed preferentially over another. The simplified spectra afforded by this compound are thus instrumental in connecting the solution-state behavior of catalytic intermediates to the final stereochemical outcome of the reaction.

Quantitative Analysis and Metabolomics Utilizing L Proline D7 in Mass Spectrometry Ms

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. thermofisher.com The method involves growing two populations of cells in different culture media: one containing normal "light" amino acids and the other containing "heavy" stable isotope-labeled amino acids, such as L-Proline-d7. oup.com As cells grow and divide, the heavy amino acids are incorporated into all newly synthesized proteins. thermofisher.com When the two cell populations are combined for analysis, the mass spectrometer can distinguish between the heavy and light peptides based on their mass difference. oup.com The ratio of the intensities of the heavy to light peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations. oup.com

A crucial consideration in SILAC experiments that use labeled arginine is the metabolic conversion of arginine to proline by some cell lines. nih.govnih.gov This conversion can lead to the unintended labeling of proline residues, creating inaccuracies in quantification. nih.gov To prevent this, unlabeled L-proline is often added to the SILAC medium, which has been shown to completely and cost-effectively prevent the arginine-to-proline conversion without affecting the incorporation of the primary labeled amino acid. thermofisher.comnih.gov

SILAC is widely applied for comparative or differential proteomics, enabling the global analysis of changes in protein expression between different cellular states. oup.comashpublications.org For instance, researchers can compare cells under different treatments, from different stages of development, or from healthy versus diseased states. After combining the "light" and "heavy" labeled cell lysates, proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass difference introduced by this compound allows for the direct comparison of peptide signals from the two samples within a single MS analysis. oup.com This co-analysis minimizes experimental variability that can arise from sample preparation and instrument performance, enhancing the accuracy of quantification. oup.com This approach has been instrumental in identifying proteins that are up- or down-regulated in response to stimuli, providing insights into cellular mechanisms and potential biomarkers. ashpublications.org

Table 1: Mass Shift in Peptides due to this compound Incorporation in SILAC

| Feature | Unlabeled Peptide (Light) | Labeled Peptide (Heavy) | Mass Difference (per Proline) |

| Isotope | ¹H (Natural Abundance) | ²H (Deuterium) | |

| Incorporated Amino Acid | L-Proline | This compound | |

| Example Peptide | VAPEEHPVLLTEAPINPK | VAPEEH(Pro-d7)VLLTEAPINPK | +7 Da |

| Mass Spectrometry Output | Single peak at mass m/z | Single peak at mass m/z + 7 | 7 Da |

Post-translational modifications (PTMs) are covalent alterations to proteins that dynamically regulate their function, localization, and interaction with other molecules. nih.govnih.gov Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. sigmaaldrich.com SILAC, in conjunction with enrichment strategies, is a powerful method for the quantitative analysis of PTMs. aston.ac.uk

To quantify a specific PTM, proteins from "heavy" (this compound) and "light" labeled cells are combined and digested. Peptides bearing the PTM of interest are then enriched using methods like immunoaffinity purification. nih.govaston.ac.uk The enriched peptides are subsequently analyzed by LC-MS/MS. The relative intensity of the heavy and light isotopic pairs reveals how the abundance of a specific PTM on a particular site changes between the experimental conditions. biorxiv.org This allows researchers to dissect complex signaling pathways and understand how cellular processes are regulated at the molecular level. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Metabolites and Biomolecules

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for determining the absolute concentration of a substance in a sample. ckisotopes.com The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample as an internal standard. ckisotopes.commedchemexpress.com Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same effects during sample extraction, purification, and ionization in the mass spectrometer. nih.gov

By measuring the ratio of the mass spectrometric signal of the endogenous (unlabeled) analyte to the labeled internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. ckisotopes.com This method effectively corrects for sample loss during preparation and for variations in instrument response, such as matrix effects. nih.govresearchgate.net

The use of this compound as an internal standard in a quantitative assay requires rigorous method development and validation to ensure reliability and accuracy. mdpi.com The validation process establishes the performance characteristics of the analytical method. nih.govbund.de

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and internal standard from other components in the sample matrix. researchgate.net

Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels. researchgate.net

Recovery: This parameter evaluates the efficiency of the extraction process by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. bund.de

Matrix Effect: This assesses the influence of other components in the biological sample on the ionization of the analyte and internal standard. A stable isotope-labeled internal standard like this compound is ideal for compensating for matrix effects. nih.gov

Stability: The stability of the analyte and internal standard is tested under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, short-term bench-top stability). researchgate.net

Table 2: Typical Validation Parameters for an LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of measured value to true value | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | Reproducibility of measurements (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard | Response in blank samples < 20% of LLOQ* |

| Recovery | Efficiency of the extraction process | Consistent and reproducible |

| Matrix Effect | Ion suppression or enhancement from matrix components | Internal standard-normalized matrix factor close to 1 |

| Stability | Analyte stability under various conditions | Analyte concentration within ±15% of initial value |

*LLOQ: Lower Limit of Quantification

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within the metabolic networks of living cells. nih.govrsc.org Stable isotopes are central to MFA. By providing cells with a labeled substrate, such as this compound, researchers can trace the path of the isotope label as it is incorporated into various downstream metabolites. nih.gov

The rate at which the label appears in these metabolites is directly related to the flux through the corresponding metabolic pathways. nih.gov Samples are collected at multiple time points, and the isotopic enrichment of key metabolites is measured by mass spectrometry. This kinetic data, combined with a metabolic network model, allows for the calculation of intracellular reaction rates, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone. nih.govresearchgate.net

Tracing Metabolic Pathways and Intermediates

Beyond quantifying fluxes, this compound serves as a powerful tracer for mapping metabolic pathways and identifying novel intermediates. semanticscholar.org When this compound is introduced into a biological system, its deuterium (B1214612) atoms act as a tag that can be followed using mass spectrometry. ckisotopes.com

Proline metabolism is interconnected with several key pathways, including the urea cycle and the synthesis of glutamate and arginine. creative-proteomics.comresearchgate.net By tracking the appearance of the deuterium label in molecules like pyrroline-5-carboxylate (P5C), glutamate, and components of the TCA cycle, researchers can confirm known metabolic routes and potentially discover new ones. creative-proteomics.comnih.gov This approach is crucial for understanding how proline metabolism is regulated and how it contributes to cellular processes like energy production, redox balance, and protein synthesis, particularly in the context of diseases like cancer where metabolic reprogramming is a hallmark. nih.gov

Investigation of Proline Biosynthesis and Catabolism

Stable isotope tracing with this compound is a key methodology for mapping the flux through proline's metabolic pathways. By introducing this compound into a biological system, researchers can monitor its conversion into various downstream metabolites, providing quantitative insights into the rates of proline biosynthesis and catabolism.

Proline biosynthesis primarily occurs from glutamate, which is converted to proline through the intermediates γ-glutamyl phosphate and glutamate-γ-semialdehyde, the latter of which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C) before being reduced to proline. An alternative pathway can synthesize proline from ornithine. nih.govnih.gov Conversely, proline catabolism involves its oxidation back to glutamate, with P5C as an intermediate. mdpi.com

In a typical tracer experiment, cells or organisms are cultured in a medium containing this compound. At various time points, metabolites are extracted and analyzed by mass spectrometry. The detection of deuterated intermediates and products provides direct evidence of their metabolic relationship with proline. For instance, the appearance of deuterium-labeled glutamate would indicate the rate of proline catabolism.

Detailed Research Findings:

While specific studies exhaustively detailing the use of this compound for this exact purpose are not extensively published, the principles of stable isotope tracing are well-established. In such a hypothetical study, mass spectrometry would be used to measure the isotopic enrichment in the proline pool and its downstream metabolites. For example, by tracking the rate at which the M+7 peak of this compound disappears and the M+n peaks of its metabolites appear, the flux through the catabolic pathway can be calculated.

The data generated from such an experiment would allow for the quantification of proline's contribution to the glutamate pool and its role in cellular redox balance. This is particularly relevant in the context of cancer metabolism, where proline and glutamine metabolism are often reprogrammed. cabidigitallibrary.org

Below is a representative data table illustrating the type of results that would be obtained from a mass spectrometry analysis tracking the catabolism of this compound to glutamate.

| Time Point (hours) | This compound (M+7) Relative Abundance (%) | Glutamate (M+6) Relative Abundance (%) | P5C (M+6) Relative Abundance (%) |

| 0 | 100 | 0 | 0 |

| 2 | 85 | 5 | 10 |

| 4 | 70 | 12 | 18 |

| 8 | 50 | 25 | 25 |

| 12 | 35 | 38 | 27 |

| 24 | 15 | 55 | 30 |

Delineation of Amino Acid Turnover Rates

This compound is also instrumental in determining the turnover rates of amino acids, which reflects the balance between protein synthesis and degradation. creative-proteomics.com By introducing a labeled amino acid into the system, the rate of its incorporation into proteins can be measured, providing a direct assessment of protein synthesis rates. creative-proteomics.com

The methodology often involves a "pulse-chase" experiment. In the "pulse" phase, the biological system is exposed to this compound, which is incorporated into newly synthesized proteins. In the "chase" phase, the labeled medium is replaced with an unlabeled one, and the rate of disappearance of the labeled proteins is monitored, which reflects the rate of protein degradation. Mass spectrometry is used to quantify the ratio of labeled to unlabeled proline in protein hydrolysates over time.

Detailed Research Findings:

Studies utilizing deuterated amino acids have been pivotal in understanding proteome dynamics. creative-proteomics.com While research specifically highlighting this compound is limited, the general approach is widely applied. The rate of incorporation of the deuterated amino acid into the proteome is a direct measure of the fractional synthesis rate (FSR) of proteins.

For example, after administration of this compound, protein samples can be isolated at different time points, hydrolyzed into their constituent amino acids, and analyzed by mass spectrometry to determine the isotopic enrichment of proline. The increase in the M+7 signal for proline over time allows for the calculation of the protein synthesis rate.

The following table illustrates hypothetical data from an experiment measuring the incorporation of this compound into total protein to determine the fractional synthesis rate.

| Time Point (hours) | Isotopic Enrichment of Proline in Protein (%) |

| 0 | 0 |

| 1 | 0.5 |

| 2 | 1.0 |

| 4 | 2.0 |

| 6 | 3.0 |

| 8 | 4.0 |

From this data, the fractional synthesis rate can be calculated. For instance, a 4% enrichment over 8 hours indicates an FSR of 0.5% per hour. Such data is crucial for understanding how various physiological states, diseases, or therapeutic interventions affect protein metabolism.

L Proline D7 As a Probe for Mechanistic Investigations in Chemical and Biological Systems

Catalytic Mechanism Elucidation in Organocatalysis

L-proline has emerged as a versatile and efficient organocatalyst for a wide range of asymmetric transformations. clockss.orgnih.gov L-Proline-d7 is instrumental in unraveling the intricate mechanisms that govern these reactions.

Proline-catalyzed asymmetric reactions, such as the aldol and Mannich reactions, are fundamental for the stereoselective synthesis of chiral molecules. nih.govillinois.edu The accepted mechanism for many of these reactions involves the formation of a key enamine intermediate from the reaction of L-proline with a carbonyl donor. nih.govnih.gov This enamine then reacts with a carbonyl acceptor to form a new carbon-carbon bond.

The use of this compound can provide direct evidence for the involvement of the catalyst in various stages of the catalytic cycle. By monitoring the reaction using techniques like NMR or mass spectrometry, the deuterium (B1214612) labels on the proline backbone can be tracked. For instance, in a proline-catalyzed aldol reaction, the formation of the enamine intermediate would involve the loss of a proton from the α-carbon of the ketone. If this compound is used, the deuterium atoms on the pyrrolidine (B122466) ring would remain intact throughout the catalytic cycle, confirming that these positions are not directly involved in the proton transfer steps of enamine formation. Furthermore, should any side reactions involving the proline catalyst occur, the presence of the deuterium label would facilitate their identification and characterization.

While extensive research has focused on the general mechanism of proline catalysis, the direct application of this compound in published experimental studies to trace the catalyst's path remains a specialized area of investigation. However, the principles of isotopic labeling strongly support its utility in confirming the proposed enamine and iminium intermediates and in ruling out alternative mechanistic pathways.

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the bond to that hydrogen is broken or formed in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for probing transition state structures. wikipedia.org A primary KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the rate-limiting step.

In the context of proline-catalyzed reactions, this compound can be used to measure the KIE and thereby identify the rate-determining step. For example, in a study of the proline-mediated intermolecular aldol reaction, reaction progress kinetic analysis, in conjunction with the use of deuterated substrates, was employed to probe the mechanism. The observation of a primary KIE when a deuterated ketone is used suggests that the deprotonation of the ketone to form the enamine is at least partially rate-limiting.

| Reaction Type | Isotopic Label Position | Observed/Expected KIE | Mechanistic Implication |

| Proline-Catalyzed Aldol Reaction | α-carbon of ketone | kH/kD > 1 | C-H bond cleavage is part of the rate-determining step. |

| Proline-Catalyzed Aldol Reaction | This compound (catalyst) | kH/kD ≈ 1 | C-H bond cleavage on the catalyst is not rate-determining. |

Enzymatic Reaction Pathway Delineation

This compound is also an invaluable probe for understanding the mechanisms of enzymes that act on proline. The insights gained from such studies are crucial for drug design and for understanding metabolic pathways.

Proline Racemase: This enzyme catalyzes the interconversion of L-proline and D-proline, a crucial process for bacteria. researchgate.net The mechanism of proline racemase has been a subject of intense study, and isotopic labeling has played a key role in its elucidation. nih.govnih.gov

Seminal work on proline racemase utilized both [2-²H]proline and [2-³H]proline to determine the isotope effects for the racemization reaction. clockss.org These studies allowed for the calculation of deuterium fractionation factors for the two protons involved in the catalytic steps. The finding that the fractionation factors for the protons derived from L-proline and D-proline were different provided strong evidence for a two-base mechanism where two distinct active site residues are responsible for proton abstraction and donation. clockss.org The use of deuterated proline helped to delineate the nature of the transition state(s) in the enzyme-catalyzed reaction. clockss.org

Proline Dehydratase: Enzymes that dehydrate proline or its derivatives are also of significant interest. For instance, a human trans-3-hydroxy-L-proline dehydratase has been identified. While detailed mechanistic studies using this compound on this specific enzyme are not extensively reported, the use of this compound as an internal standard in assays for related enzymes demonstrates its utility in the field. Mechanistic studies on bacterial trans-3-hydroxy-L-proline dehydratase have begun to unravel its function, and the application of deuterated substrates would be a logical next step to probe the stereochemistry and rate-limiting steps of the dehydration reaction.

| Enzyme | Isotopic Probe | Key Finding |

| Proline Racemase | [2-²H]proline | Different deuterium fractionation factors for L- and D-proline interconversion, supporting a two-base mechanism. clockss.org |

| Proline Racemase | [2-³H]proline | Confirmed the two-base mechanism and provided insights into the transition state. clockss.orgnih.gov |

| trans-3-hydroxy-L-proline Dehydratase | This compound | Used as an internal standard for mass spectrometry-based assays. |

This compound can be employed to investigate the substrate specificity and kinetics of proline-metabolizing enzymes. In terms of substrate specificity, competition experiments can be designed where the enzyme is presented with both L-proline and this compound. By analyzing the product distribution, one can determine if the enzyme exhibits any preference for the non-deuterated substrate. For most enzymes, a significant intrinsic preference is not expected, but differences in reaction rates due to KIEs can provide information about the catalytic mechanism.

In enzyme kinetics, the use of deuterated substrates is a classic method for identifying the rate-limiting step of the enzymatic reaction. By comparing the kinetic parameters (k_cat and K_m) obtained with L-proline and this compound, a primary KIE can be calculated. For example, in the case of proline dehydrogenase, a primary KIE of 5.5 on V/K_Pro was observed using a deuterated proline analog, indicating that the hydride transfer from L-proline to the FAD cofactor is the rate-limiting step in the reductive half-reaction. nih.gov

Similar kinetic studies with this compound could be applied to proline racemase and proline dehydratase to further refine our understanding of their catalytic cycles. For proline racemase, while isotope effects have been used to probe the transition state, detailed kinetic analysis with this compound could provide further confirmation of the rate-limiting steps. For proline dehydratase, such studies would be crucial in establishing the fundamental aspects of its catalytic mechanism.

| Enzyme | Kinetic Parameter | Isotopic Label | Mechanistic Insight |

| Proline Dehydrogenase | V/K_Pro | Deuterated Proline Analog | Hydride transfer is the rate-limiting step of the reductive half-reaction. nih.gov |

| Proline Racemase | k_cat, K_m | This compound | Could confirm rate-limiting steps in the racemization process. |

| Proline Dehydratase | k_cat, K_m | This compound | Would help to identify the rate-limiting step in the dehydration reaction. |

Advanced Applications in Synthetic Chemistry and Peptide Science

Incorporation into Peptides for Structural and Functional Studies

The incorporation of L-Proline-d7 into peptides is a powerful strategy for elucidating their structure, dynamics, and function. isotope.com Proline itself is a unique amino acid due to the conformational restraint imposed by its cyclic pyrrolidine (B122466) ring, which restricts the backbone torsion angle (φ) and often induces turns or breaks in secondary structures like alpha-helices and beta-sheets. nih.govenamine.net When this compound is used, researchers can leverage isotope-sensitive techniques like NMR spectroscopy to probe the local environment and conformational equilibria of the proline residue within the larger peptide or protein structure. isotope.com This is particularly useful for studying proline-rich motifs that are critical for biological recognition events. nih.gov

A groundbreaking technique known as "proline editing" provides a versatile method for the synthesis of peptides containing stereospecifically modified proline residues. nih.govresearchgate.net This approach circumvents the often complex and low-yield solution-phase synthesis of individual proline analogs. The core of the method involves incorporating a readily available precursor, such as Fmoc-4R-Hydroxyproline (Hyp), into a peptide chain using standard solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com

After the peptide is synthesized, the hydroxyl group of the Hyp residue is selectively modified through a series of chemical reactions. nih.gov This process uses the peptide backbone as a protecting group for the proline's amino and carboxyl functions, allowing for high-yield, stereospecific transformations directly on the solid support. nih.govnih.gov Reactions such as Mitsunobu inversions, oxidations, reductions, and various substitutions can be employed to convert the initial 4R-Hyp into a vast array of 4-substituted proline derivatives with either 4R or 4S stereochemistry. nih.govresearchgate.net This method has been used to generate over 100 different proline-containing peptides from a single precursor, introducing a wide range of functionalities. nih.govnih.gov

The introduction of this compound or its derivatives through this method would allow for precise NMR analysis of the conformational consequences of these specific modifications. nih.gov

| Functional Group Type | Examples of Introduced Moieties | Research Application |

| Amino Acid Mimetics | Cys, Asp/Glu, Phe, Lys, Arg | Mimicking natural amino acids to study structure-function relationships. nih.govnih.gov |

| Bioconjugation Handles | Azide, Alkyne, Maleimide, Tetrazine | Enabling bioorthogonal reactions for labeling and assembly. nih.govresearchgate.net |

| Spectroscopic Probes | Fluoro (¹⁹F), Cyanophenyl (IR), ⁷⁷SePh | Introducing handles for heteronuclear NMR and other spectroscopic techniques. nih.govnih.gov |

| Recognition Motifs | Biotin, RGD sequence | Incorporating specific binding sites for proteins or other molecules. nih.govnih.gov |

| Stereoelectronic Modifiers | Fluoro, Nitrobenzoate | Inducing specific gauche effects to control ring pucker and peptide conformation. nih.govnih.gov |

The use of conformationally restricted amino acids is a cornerstone of peptidomimetic drug design, aiming to create peptides with enhanced stability, receptor affinity, and specific biological action. enamine.netlifechemicals.com Proline and its analogs are frequently used for this purpose because their rigid structure reduces the conformational freedom of the peptide backbone. nih.govlifechemicals.com

Research into diproline segments has shown that they can act as templates for nucleating folded structures in peptides. researchgate.net The stereochemistry of the diproline unit is critical in defining the resulting conformation:

D-Pro-L-Pro sequences are known to strongly induce type II' beta-turns, which are a form of left-handed turn. researchgate.net

L-Pro-L-Pro sequences can lead to other structures, such as the type VIa beta-turn. researchgate.net

Development of Deuterated Building Blocks for Complex Molecular Synthesis

This compound is a prime example of a deuterated building block used in complex molecular synthesis. Stable isotope-labeled building blocks are compounds in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are chemically similar to their unlabeled counterparts but have a higher mass and different physical properties that can be detected by specialized analytical techniques.

The primary advantages of using deuterated building blocks like this compound include:

Use as Internal Standards: In quantitative mass spectrometry, deuterated compounds are ideal internal standards because they co-elute with the analyte but are distinguishable by their higher mass, leading to highly accurate quantification. medchemexpress.comisotope.com

Tracing Metabolic Pathways: Labeled amino acids can be introduced into biological systems to trace their path through metabolic and signaling cascades, providing insights into protein turnover and cellular metabolism. medchemexpress.comisotope.comisotope.com

Probing Reaction Mechanisms: In synthetic chemistry, deuterium labeling can help elucidate reaction mechanisms by identifying which specific C-H bonds are broken or formed during a chemical transformation.

Altering Pharmacokinetic Profiles: Deuteration can sometimes alter a drug's metabolic profile by slowing the rate of enzymatic C-H bond cleavage, a phenomenon known as the "kinetic isotope effect." medchemexpress.com

As a stable and non-radioactive labeled amino acid, this compound serves as a versatile and safe building block for synthesizing deuterated peptides and other complex proline-containing molecules for a range of research and development applications.

Future Directions and Emerging Research Avenues for L Proline D7

Integration with Advanced Multi-Omics Approaches

The era of systems biology demands the integration of multiple data layers to create a holistic understanding of complex biological systems. nih.gov L-Proline-d7 is ideally positioned to be a crucial component in multi-omics studies, which combine genomics, transcriptomics, proteomics, and metabolomics. nih.gov Its primary role is to serve as a robust internal standard for accurate and precise quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based platforms. isotope.comisotope.com

In metabolomics, where the goal is the comprehensive assessment of small molecules, this compound allows for the exact quantification of its unlabeled counterpart, L-proline. nih.govisotope.com This is critical in studies investigating metabolic dysregulation in diseases. For instance, alterations in proline metabolism have been identified in conditions like sepsis and endometrial cancer. mdpi.comfrontiersin.org The use of this compound can help to reliably track these changes across different biological samples, such as tissues, urine, and plasma. frontiersin.org

In proteomics, this compound can be used in metabolic labeling approaches. oup.com Cells can be grown in media containing this heavy version of proline, leading to its incorporation into newly synthesized proteins. oup.com When compared against a control sample grown with normal L-proline, the relative abundance of proteins between the two states can be precisely quantified using mass spectrometry. oup.com This technique is invaluable for discovering proteins that are differentially expressed under specific conditions, such as during disease progression or in response to a drug. The integration of metabolomic and proteomic data, facilitated by standards like this compound, provides a more comprehensive picture of pathway perturbations. frontiersin.org

Table 1: Applications of this compound in Multi-Omics Research

| 'Omics' Field | Specific Application of this compound | Research Context |

|---|---|---|

| Metabolomics | Internal Standard for Quantification (MS, NMR) | Disease biomarker discovery (e.g., sepsis, cancer), radiation exposure studies, metabolic flux analysis. nih.govisotope.commdpi.comfrontiersin.org |

| Proteomics | Stable Isotope Labeling for Quantitative Analysis | Differential protein expression studies, protein turnover analysis, identification of post-translational modifications. isotope.comoup.com |

| Systems Biology | Data Integration Standard | Linking changes in proline metabolite levels with alterations in the proteome to understand complex biological networks and pathways. nih.govfrontiersin.org |

Novel Spectroscopic and Imaging Applications

Advancements in analytical instrumentation are opening new doors for the application of stable isotope-labeled compounds like this compound. Beyond its conventional use in NMR and benchtop mass spectrometry, future applications lie in more sophisticated spectroscopic and imaging techniques. isotope.comisotope.com

The development of high-resolution mass spectrometry imaging (MSI) techniques, such as secondary ion mass spectrometry (SIMS), allows for the visualization of the spatial distribution of molecules within tissues and even single cells. By introducing this compound as a metabolic tracer, researchers can track the uptake and conversion of proline within different cellular compartments and anatomical structures. This could provide unprecedented insights into proline metabolism in heterogeneous tissues like tumors or the brain.

In the realm of spectroscopy, vibrational imaging techniques like Raman microscopy offer another promising frontier. The carbon-deuterium (C-D) bond has a unique vibrational frequency that appears in a "silent" region of the cellular Raman spectrum. This allows for the specific and non-destructive imaging of this compound distribution in living cells without the need for fluorescent labels. This could be used to study proline uptake and incorporation into collagen in real-time, offering new perspectives on wound healing or fibrosis. While not yet widely applied for this compound specifically, the principles have been established for other deuterated molecules.

Table 2: Emerging Spectroscopic and Imaging Applications for this compound

| Technique | Potential Role of this compound | Potential Research Insight |

|---|---|---|

| Mass Spectrometry Imaging (MSI) | Metabolic Tracer | Mapping the spatial distribution and metabolic fate of proline in heterogeneous tissues (e.g., tumors, brain). |

| Raman Spectroscopy/Imaging | Vibrational Probe | Non-invasive, real-time tracking of proline uptake and incorporation into specific biomolecules like collagen in live cells. |

| Biomolecular NMR | Structural Probe | Probing the structure, dynamics, and binding of proteins and peptides that incorporate this compound. isotope.com |

| Advanced Mass Spectrometry | Quantitative Standard | Enhancing the accuracy of non-targeted screening and complex mixture analysis in various biological matrices. mdpi-res.com |

Advancements in Automated Synthesis and High-Throughput Screening in Research

The widespread adoption of this compound in large-scale studies is currently limited by its accessibility and cost. Future progress hinges on the development of more efficient and automated synthesis methods. While classical synthesis routes for L-proline exist chemicalbook.comgoogle.com, adapting these for efficient, high-purity deuteration on a large scale is a key challenge. Recent innovations in peptide synthesis, such as automated solid-phase methods termed "proline editing," demonstrate the potential for creating complex proline-containing molecules in a streamlined fashion. nih.gov Applying similar automated principles to the synthesis of isotope-labeled amino acids could significantly reduce production costs and increase availability.

Furthermore, this compound is set to play a larger role in high-throughput screening (HTS) campaigns for drug discovery. Many HTS assays rely on mass spectrometry for detection due to its speed and sensitivity. americanlaboratory.com In these assays, this compound can serve as an ideal internal standard to ensure the accuracy and reproducibility of quantitative results across thousands of samples. For example, in screens designed to find inhibitors of enzymes involved in proline metabolism, such as proline racemase, this compound can be spiked into every well to normalize for variations in sample preparation and instrument response. researchgate.net The combination of automated liquid handlers for sample preparation and rapid MS analysis, underpinned by reliable internal standards like this compound, will enable more robust and efficient screening campaigns. americanlaboratory.com

Table 3: Future Integration of this compound in Synthesis and Screening

| Method | Role of this compound | Advantage |

|---|---|---|

| Automated Synthesis | Target Product | Increased availability and reduced cost for research applications. |

| High-Throughput Screening (HTS) via MS | Internal Standard | Improved accuracy, precision, and reliability of quantitative screening data for drug discovery. americanlaboratory.comresearchgate.net |

| Peptide Library Synthesis | Labeled Building Block | Creation of labeled peptide libraries for screening and structural biology. nih.govcreative-peptides.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.